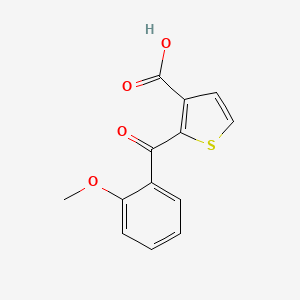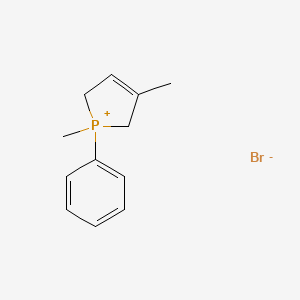
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide is an organophosphorus compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phospholium core with methyl and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide typically involves the reaction of a phosphine with an alkyl halide under controlled conditions. One common method includes the reaction of triphenylphosphine with methyl iodide, followed by the introduction of a phenyl group through a Grignard reaction. The resulting intermediate is then treated with bromine to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems allows for the efficient handling of reagents and the monitoring of reaction parameters, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to yield phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholium salts, depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism by which 1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phospholium core can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This reactivity is harnessed in synthetic applications to create complex molecules and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another organophosphorus compound used in organic synthesis.
Tetramethylphosphonium bromide: A related phosphonium salt with different substituents.
Phenylphosphine: A simpler phosphine with a phenyl group.
Uniqueness
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide is unique due to its specific combination of methyl and phenyl groups attached to the phospholium core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and materials science.
Propriétés
Formule moléculaire |
C12H16BrP |
|---|---|
Poids moléculaire |
271.13 g/mol |
Nom IUPAC |
1,3-dimethyl-1-phenyl-2,5-dihydrophosphol-1-ium;bromide |
InChI |
InChI=1S/C12H16P.BrH/c1-11-8-9-13(2,10-11)12-6-4-3-5-7-12;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
FZBLZQMYUBFZNX-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC[P+](C1)(C)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



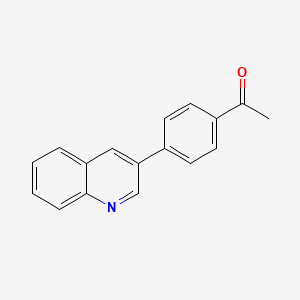

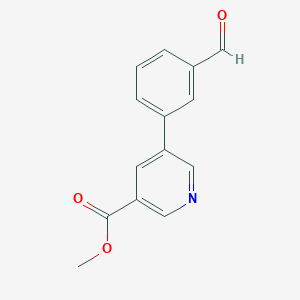

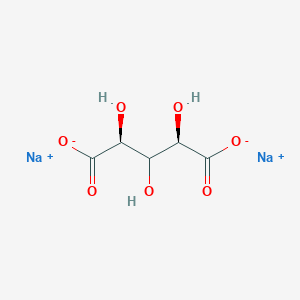
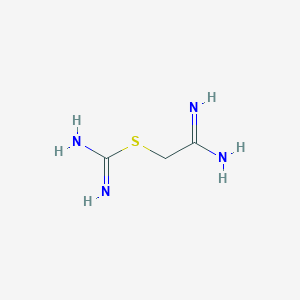


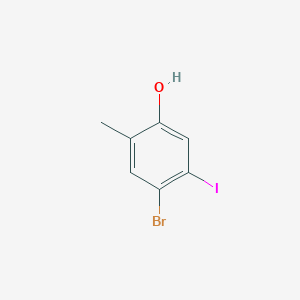

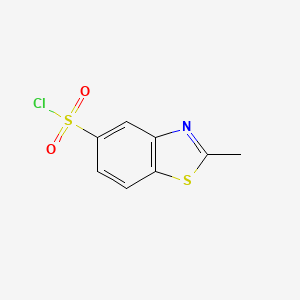
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
